molecular formula C9H9ClO3 B1589139 (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate CAS No. 32345-59-8

(R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate

Cat. No. B1589139
CAS RN: 32345-59-8
M. Wt: 200.62 g/mol
InChI Key: ZMPGBVQQIQSQED-MRVPVSSYSA-N
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Description



  • ®-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is a chemical compound with the molecular formula C9H9ClO3 .

  • It is also known by its IUPAC name: methyl (2R)- (2-chlorophenyl) (hydroxy)ethanoate .

  • The compound appears as a white or colorless to very pale yellow crystal or lump .





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific information on the synthesis of this compound in the available sources.





  • Molecular Structure Analysis



    • The molecular formula indicates that it contains one chlorine atom , one hydroxyl group , and an acetic acid moiety .

    • The specific arrangement of atoms can be visualized using its structural formula .





  • Chemical Reactions Analysis



    • Without specific data on chemical reactions, I cannot provide detailed analysis in this section.





  • Physical And Chemical Properties Analysis



    • Purity : ≥ 98%

    • Specific Rotation (α20/D) : -178 to -182° (C = 0.4, CHCl3)

    • Physical Form : White or colorless to very pale yellow crystal or lump

    • Storage Temperature : Sealed in dry, room temperature




  • Scientific Research Applications

    Synthesis of Pharmaceutical Intermediates

    (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate has been utilized in the synthesis of pharmaceutical intermediates. For example, it is used as an intermediate in the synthesis of Clopidogrel, an antiplatelet drug. The reaction of this compound with 3-nitrobenzenesulfonyl chloride leads to a promising intermediate for Clopidogrel, highlighting its significance in drug development (Li, Xu, & Zhang, 2012).

    Metabolism and Synthesis Studies

    In metabolism and synthesis studies, similar compounds have been synthesized and evaluated. For instance, the synthesis of 2,2-diphenyl-2-hydroxyacetic acid-1-methyl-4-piperidinyl ester, an important intermediate and metabolite of propiverine hydrochloride, has been researched (Fu, 2008).

    Stereoselective Actions

    The stereoselective actions of related compounds have been studied, which is crucial for understanding the specific interactions and effects of these compounds at a molecular level. For example, research on stereochemistry and pharmacological effects has been conducted on isomers of BRL37344, a beta-adrenoceptor agonist (Ida et al., 1996).

    Polymerization Research

    The compound has applications in the field of polymerization. For instance, methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, synthesized from a derivative of methyl 2-(cyclopentene-1-yl)-2-hydroxyacetate, has been used in radical homopolymerization studies, demonstrating its potential in the development of new polymers (Moszner et al., 2003).

    Chirality Transfer in Synthetic Chemistry

    The compound also plays a role in chirality transfer in synthetic chemistry, an important aspect for the production of optically active pharmaceuticals and chemicals. An example is the ester enolate Claisen rearrangement of (R)-1-methyl-(E)-2-butenyl hydroxyacetate, which demonstrates complete asymmetric transfer, crucial for the synthesis of optically active pheromones (Fujisawa, Tajima, & Sato, 1984).

    Safety And Hazards



    • Hazard Statement : H302 (Harmful if swallowed)

    • Precautionary Statements : P264, P270, P301+P312, P330

    • Safety Information : MSDS




  • Future Directions



    • Research on the compound’s potential applications, including its pharmacological properties and therapeutic uses, could provide valuable insights.




    Please note that the analysis is based on available information, and further research may be necessary for a more comprehensive understanding. If you have any specific questions or need additional details, feel free to ask!


    properties

    IUPAC Name

    methyl (2R)-2-(2-chlorophenyl)-2-hydroxyacetate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3/t8-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZMPGBVQQIQSQED-MRVPVSSYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C(C1=CC=CC=C1Cl)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    COC(=O)[C@@H](C1=CC=CC=C1Cl)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H9ClO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90472833
    Record name (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90472833
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    200.62 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate

    CAS RN

    32345-59-8
    Record name Methyl (αR)-2-chloro-α-hydroxybenzeneacetate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=32345-59-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90472833
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Benzeneacetic acid, 2-chloro-α-hydroxy-, methyl ester, (αR)
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    3
    Citations
    Y Sun, XY Wang, J Zhu, W Su - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
    The title compound, C15H13ClO5S, has demonstrated itself to be particularly useful as an intermediate, notably for the synthesis of clopidrogel. The dihedral angle between the two …
    Number of citations: 1 scripts.iucr.org
    YH Li, HW Xu, LX Zhang - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
    The reaction between methyl (R)-2-(2-chlorophenyl)-2-hydroxyacetate and 3-nitrobenzenesulfonyl chloride gave the title compound, C15H12ClNO7S, which is a promising intermediate …
    Number of citations: 11 scripts.iucr.org
    L Liu, L Li, J Yuan, W Liu, Y Li, S Zhang… - Bioorganic & Medicinal …, 2022 - Elsevier
    A series of novel thienopyridine derivatives were designed and synthesized as P2Y 12 receptor inhibitors. Several solid compounds were assessed for inhibitory effect where they …
    Number of citations: 3 www.sciencedirect.com

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